BenchChemオンラインストアへようこそ!

Phenazopyridine

Overactive Bladder OnabotulinumtoxinA Injection Procedural Analgesia

Phenazopyridine (CAS 94-78-0) is a diaminopyridine azo dye that exerts a topical analgesic effect on the urinary tract mucosa, providing symptomatic relief of pain, burning, urgency, and frequency associated with lower urinary tract irritation. Its hydrochloride salt (CAS 136-40-3) is the clinically used form, with a molecular weight of 249.7 g/mol and a pKa of approximately 5.05–5.20.

Molecular Formula C11H11N5
Molecular Weight 213.24 g/mol
CAS No. 94-78-0
Cat. No. B135373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenazopyridine
CAS94-78-0
SynonymsAzo Dine
Azo Gesic
Azo Natural
Azo Standard
Azo-Dine
Azo-Gesic
Azo-Natural
Azo-Standard
AzoDine
AzoGesic
AzoNatural
AzoStandard
Baridium
Geridium
Hydrochloride, Phenazopyridine
Phenazo
Phenazopyridine
Phenazopyridine Hydrochloride
Prodium
Pyridiate
Pyridium
Re Azo
Re-Azo
ReAzo
Urogesic
UTI Relief
Molecular FormulaC11H11N5
Molecular Weight213.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N
InChIInChI=1S/C11H11N5/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8/h1-7H,(H4,12,13,14)
InChIKeyQPFYXYFORQJZEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityBrick-red microcrystals, slight violet luster; aq soln are yellow to brick-red slightly sol in cold water, 1 part in 300; sol in boiling water, 1 part in 20; 1 part is sol in 100 parts glycerol usp; slightly sol in alcohol, lanolin; sol in ethylene and propylene glycols, acetic acid; insol in acetone, benzene, chloroform, ether, toluene /Phenazopyridine hydrochloride/

Phenazopyridine (CAS 94-78-0): Essential Baseline for Urinary Analgesic Research and Comparative Procurement


Phenazopyridine (CAS 94-78-0) is a diaminopyridine azo dye that exerts a topical analgesic effect on the urinary tract mucosa, providing symptomatic relief of pain, burning, urgency, and frequency associated with lower urinary tract irritation [1]. Its hydrochloride salt (CAS 136-40-3) is the clinically used form, with a molecular weight of 249.7 g/mol and a pKa of approximately 5.05–5.20 [2]. The compound is characterized by rapid renal excretion (90% of a dose eliminated within 24 hours) and a distinct safety profile that includes the potential for methemoglobinemia via its aniline metabolite, which directly informs both research applications and procurement risk assessment [3].

Why Phenazopyridine (CAS 94-78-0) Cannot Be Casually Substituted with Other Urinary Analgesics: The Case for Compound-Specific Procurement


Generic substitution within the urinary analgesic class is scientifically invalid because phenazopyridine operates through a distinct mechanism—it is a systemically absorbed azo dye that is excreted unchanged into the urine to exert a direct topical effect on the urothelium, in contrast to anticholinergics (e.g., oxybutynin), NSAIDs, or local anesthetics delivered via intravesical instillation (e.g., lidocaine) [1]. Furthermore, phenazopyridine's unique metabolic pathway generates aniline, a known methemoglobinemia-inducing agent, which is absent in alternative urinary analgesics and imposes compound-specific safety monitoring requirements that are not transferable to other agents [2]. These mechanistic and toxicological distinctions render phenazopyridine non-interchangeable with other urinary analgesics, necessitating compound-specific evaluation for any research protocol or clinical procurement decision [3].

Quantitative Differentiation Evidence for Phenazopyridine (CAS 94-78-0) Versus Clinical Comparators and Research Alternatives


Phenazopyridine 200 mg Demonstrates Noninferior Procedural Analgesia to 2% Intravesical Lidocaine with Significant Time and Cost Advantages

In a randomized controlled trial of 111 women undergoing intradetrusor onabotulinumtoxinA injections, oral phenazopyridine 200 mg taken 1–2 hours preprocedure was noninferior to intravesical 2% lidocaine instillation (20 minutes) for procedural pain control [1]. The mean postprocedure pain score on a 100-mm visual analog scale was 2.7 mm lower in the phenazopyridine group (95% CI: −11.3 to 10.7), meeting the prespecified noninferiority margin of 14 mm [1]. Examination room time was significantly reduced with phenazopyridine (44.4 vs 57.5 minutes; P = .0003), representing a 22.8% reduction in clinical workflow time [1].

Overactive Bladder OnabotulinumtoxinA Injection Procedural Analgesia Randomized Controlled Trial

Phenazopyridine Provides $98 Per-Procedure Cost Savings Compared to Intravesical Lidocaine for Preprocedural Analgesia

A health care sector–perspective cost analysis comparing oral phenazopyridine 200 mg versus intravesical 2% lidocaine for preprocedural analgesia before intradetrusor onabotulinumtoxinA injection found that phenazopyridine is less costly per visit ($827 vs $925) [1]. The $98 difference per procedure translates to an estimated total annual cost savings exceeding $24 million if all procedures nationwide were performed with phenazopyridine instead of lidocaine [1]. Sensitivity analysis confirmed that phenazopyridine remained less costly under most circumstances [1].

Health Economics Cost Analysis Overactive Bladder OnabotulinumtoxinA

Phenazopyridine Inhibits SARM1 with an IC50 of 145 μM and Antagonizes TRPM8, Defining Its Distinct Molecular Target Profile

Phenazopyridine is a competitive inhibitor of sterile alpha and TIR motif–containing 1 (SARM1), a central executor of axonal degeneration, with an IC50 of 145 μM [1]. It also functions as an antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, which is implicated in cold sensation and bladder pain [1]. This dual-target profile distinguishes phenazopyridine from classical urinary analgesics such as flavoxate (antispasmodic) and methenamine (urinary antiseptic), which lack SARM1 or TRPM8 activity [2].

SARM1 Inhibition TRPM8 Antagonism Neurodegeneration Kinase Inhibition

Phenazopyridine Selectively Inhibits Mechanosensitive Aδ-Fibers but Not C-Fibers in Rat Bladder Afferent Nerves, Differentiating It from Lidocaine

In an in vivo rat model measuring single afferent nerve fiber activity from the L6 dorsal root during bladder distension, intravenous phenazopyridine (0.1–3 mg/kg) produced a dose-dependent inhibition of mechanosensitive Aδ-fibers but did not affect C-fiber activity [1]. In contrast, intravenous lidocaine (0.3–3 mg/kg) inhibited both Aδ- and C-fiber activities non-selectively [1]. This fiber-type selectivity provides a mechanistic basis for phenazopyridine's clinical utility in conditions of bladder hypersensitivity while avoiding the broader sensory blockade associated with lidocaine [1].

Bladder Afferent Activity Aδ-Fibers C-Fibers Electrophysiology

High-Value Research and Clinical Application Scenarios for Phenazopyridine (CAS 94-78-0) Procurement


Preprocedural Analgesia for Office-Based Urologic Procedures with Workflow Efficiency Requirements

In settings where intradetrusor onabotulinumtoxinA injections or similar office-based urologic procedures are performed, procurement of oral phenazopyridine is justified by its demonstrated noninferiority to intravesical lidocaine for pain control while reducing examination room time by 13.1 minutes per procedure [1]. This time savings directly increases patient throughput and reduces operational costs, with an additional per-procedure cost advantage of $98 [2].

Basic and Translational Research on Axonal Degeneration and Neuropathic Pain via SARM1/TRPM8 Pathways

Phenazopyridine serves as a unique chemical probe for investigating SARM1-dependent axonal degeneration and TRPM8-mediated cold sensation/pain pathways, with a well-characterized IC50 of 145 μM for SARM1 inhibition [1]. Its dual-target activity, combined with its established in vivo pharmacokinetic profile, makes it a cost-effective tool compound for neurodegeneration research, particularly in models of traumatic brain injury and peripheral neuropathy [1].

Electrophysiological Studies of Bladder Sensory Afferent Pathways Requiring Fiber-Type–Specific Modulation

Researchers conducting in vivo or ex vivo electrophysiological recordings of bladder afferent activity can utilize phenazopyridine to selectively inhibit Aδ-fibers without affecting C-fibers, a pharmacological profile not shared by lidocaine or acetaminophen [1]. This selectivity enables experimental protocols designed to isolate the contribution of specific sensory fiber populations to bladder hypersensitivity and pain signaling.

Comparative Effectiveness Trials for Urinary Analgesics Requiring an Established Active Comparator

In randomized clinical trials evaluating novel urinary analgesic agents, phenazopyridine is an appropriate active comparator due to its extensive clinical use history, well-documented efficacy as an active control (as demonstrated in trials comparing it to methenamine/methylthioninium and flavoxate), and known safety profile including its characteristic methemoglobinemia risk [1]. This makes it a reliable benchmark for assessing new therapeutic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenazopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.